5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
Description
5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole ring, a dichlorobenzyl group, a pyrazole ring, and an isoxazole carboxamide moiety
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O4/c22-14-3-1-13(16(23)6-14)9-27-10-15(8-24-27)25-21(28)17-7-19(31-26-17)12-2-4-18-20(5-12)30-11-29-18/h1-8,10H,9,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJOYJHJMMXWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NC4=CN(N=C4)CC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride in the presence of a base.
Formation of the isoxazole ring: The isoxazole ring can be synthesized by the reaction of hydroxylamine with a β-keto ester.
Coupling of the benzo[d][1,3]dioxole and isoxazole rings: This final step involves the formation of an amide bond between the carboxylic acid group of the isoxazole ring and the amine group of the benzo[d][1,3]dioxole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring and the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the isoxazole ring.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the benzo[d][1,3]dioxole ring can lead to the formation of quinones.
Reduction: Reduction of the isoxazole ring can lead to the formation of hydroxylamines.
Substitution: Substitution of the dichlorobenzyl group can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving its target molecules.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(5-benzo[d][1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: This compound shares the benzo[d][1,3]dioxole ring and has similar biological activity.
2-(benzo[d][1,3]dioxol-5-yl)acetic acid: This compound also contains the benzo[d][1,3]dioxole ring and is used in different chemical reactions.
Uniqueness
5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The chemical structure of the compound features a benzodioxole moiety , a pyrazole ring , and an oxazole carboxamide . The synthesis typically involves multiple steps including the formation of the benzodioxole ring through cyclization reactions and subsequent modifications to introduce the pyrazole and oxazole functionalities.
Synthetic Route Overview
- Formation of Benzodioxole : Derived from catechol derivatives.
- Introduction of Pyrazole : Achieved through reactions with appropriate hydrazine derivatives.
- Carboxamide Formation : Finalized by coupling with carboxylic acid derivatives.
Biological Activity
The biological activity of this compound is primarily linked to its potential as an anticancer agent and its role in inhibiting specific enzymes involved in cancer progression.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (acute biphenotypic leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| MOLM13 (acute monocytic leukemia) | 1.2 | Down-regulation of phospho-ERK1/2 |
These findings suggest that the compound may disrupt critical signaling pathways involved in cell proliferation and survival.
The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of the MEK/ERK signaling pathway , which is often constitutively active in various cancers. This pathway is crucial for cell growth and differentiation; thus, its inhibition can lead to reduced tumor growth.
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound led to significant apoptosis in cancer cells, as evidenced by increased levels of caspase activation.
- In Vivo Studies : Xenograft models showed that administration of the compound resulted in reduced tumor size compared to control groups, indicating its potential as a therapeutic agent.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicity profile is crucial for clinical applications. Preliminary studies suggest that at therapeutic doses, the compound exhibits manageable toxicity levels; however, further toxicological assessments are necessary to establish safety parameters.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the oxazole core. Key steps include:
- Oxazole ring construction : Cyclization of precursors (e.g., carboxylic acid derivatives) using reagents like POCl₃ or DMF-mediated condensations .
- Pyrazole functionalization : Substitution at the pyrazole nitrogen using (2,4-dichlorophenyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Coupling reactions : Amide bond formation between the oxazole-3-carboxylic acid and the pyrazole-4-amine derivative via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry, particularly for the benzodioxolyl and dichlorophenyl groups .
- High-resolution mass spectrometry (HRMS) : For exact mass verification, ensuring correct molecular formula .
- FT-IR : To validate carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Q. How do the benzodioxolyl and dichlorophenyl groups influence reactivity?
- Benzodioxolyl : Enhances electron density via the dioxolane oxygen atoms, facilitating electrophilic substitutions. It may also improve metabolic stability .
- Dichlorophenyl : Introduces steric bulk and electron-withdrawing effects, impacting binding affinity in biological assays .
- Synergistic effects : The combination may modulate solubility and π-π stacking interactions in target binding pockets .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up?
- Reaction path screening : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediates, guiding solvent/base selection (e.g., DMF vs. THF) .
- Machine learning : Training models on existing reaction datasets (e.g., temperature, pH, yields) to predict optimal conditions for coupling steps .
- Process simulation : Tools like Aspen Plus® model heat transfer and mixing efficiency in reactor designs (e.g., continuous-flow vs. batch) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line viability, and incubation time .
- SAR analysis : Compare analogs (e.g., replacing dichlorophenyl with fluorophenyl) to isolate structural contributors to activity .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if enzymatic assays show variability .
Q. What strategies improve selectivity in molecular target interactions?
- Molecular docking : Simulate binding poses with homology models (e.g., using AutoDock Vina®) to identify key residues (e.g., hydrophobic pockets for dichlorophenyl) .
- Proteome-wide profiling : Utilize affinity chromatography coupled with LC-MS/MS to assess off-target interactions .
- Covalent modification : Introduce photoreactive groups (e.g., diazirines) for crosslinking studies to map binding sites .
Q. How to design stable formulations for in vivo studies?
- Salt formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility and shelf-life .
- Nanoencapsulation : Use PLGA nanoparticles to improve bioavailability and reduce hepatic first-pass metabolism .
- Accelerated stability testing : Monitor degradation under stress conditions (40°C/75% RH) with HPLC tracking .
Q. What are the challenges in scaling up synthesis for preclinical trials?
- Byproduct management : Optimize quenching steps (e.g., aqueous workup pH) to remove unreacted halides or coupling agents .
- Catalyst recycling : Implement membrane separation technologies (e.g., nanofiltration) for Pd catalyst recovery .
- Thermal safety : Use reaction calorimetry to avoid exothermic runaway during amide bond formation .
Q. How to evaluate synergistic effects with co-administered therapeutics?
- Combination index (CI) : Calculate via Chou-Talalay method using dose-response matrices in cell viability assays .
- Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy .
- PK/PD modeling : Integrate pharmacokinetic data (e.g., Cₘₐₓ, t₁/₂) with efficacy metrics to optimize dosing regimens .
Q. What computational tools predict metabolite formation and toxicity?
- CYP450 metabolism prediction : Software like Schrödinger’s ADMET Predictor® identifies likely oxidation sites (e.g., benzodioxolyl ring opening) .
- ToxTree : Flags structural alerts (e.g., nitro groups) linked to mutagenicity .
- Molecular dynamics (MD) : Simulate metabolite-enzyme interactions to assess inhibitory potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
